
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a phenyl group. The molecule also contains a trifluoromethyl group and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, phenyl ring, and amide group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms would likely make this compound quite electronegative, and the presence of the amide group could allow for hydrogen bonding .科学的研究の応用
Antagonistic Activity on TRPV1
Research has identified 6-phenylnicotinamide derivatives as potent TRPV1 antagonists with significant activity in models of inflammatory pain. The optimization of these derivatives, including compounds with modifications in the biaryl and heteroaryl components, has led to the development of candidates with excellent profiles for pre-clinical development. These compounds highlight the therapeutic potential in pain management and inflammation (Westaway et al., 2008).
Fungicidal Activity
A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed, synthesized, and evaluated for their fungicidal activities. These compounds, developed through the modification of natural products and active substructure splicing, have shown remarkable efficacy against cucumber downy mildew in greenhouse trials. This research underscores the potential of nicotinamide derivatives in agricultural applications, offering a new avenue for controlling fungal diseases in crops (Wu et al., 2022).
Antiproliferative and Apoptotic Inducing Agents
Nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Among these, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significant activity, indicating the potential for these compounds in cancer therapy. The mechanism includes inducing apoptosis and causing cell cycle arrest, highlighting the role of nicotinamide derivatives in developing new anticancer strategies (Zhang et al., 2018).
Antimicrobial Activity
New nicotinamide-thiazole derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating efficacy against various bacterial and fungal pathogens. This research indicates the potential of these compounds in addressing the growing challenge of microbial resistance, presenting a promising approach for developing new antimicrobial agents (Venkatasubramanian et al., 2019).
Neuroprotection and Ion Exchange Inhibition
Studies on nicotinamide derivatives have identified compounds like YM-244769, which preferentially inhibit the Na+/Ca2+ exchange (NCX3) over other isoforms. This selective inhibition offers protective effects against neuronal cell damage induced by hypoxia/reoxygenation, suggesting a therapeutic potential for neuroprotection and the treatment of neurological disorders (Iwamoto & Kita, 2006).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4N3OS/c23-16-7-3-1-5-14(16)21-29-18(12-31-21)15-6-2-4-8-17(15)28-20(30)13-9-10-19(27-11-13)22(24,25)26/h1-12H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKRBBQHWNUFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

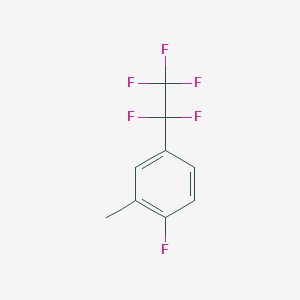
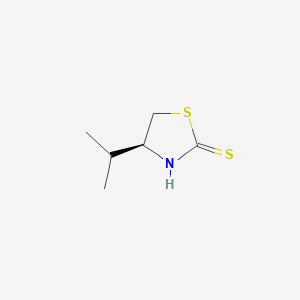

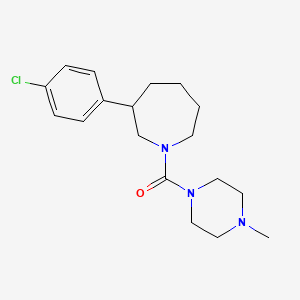
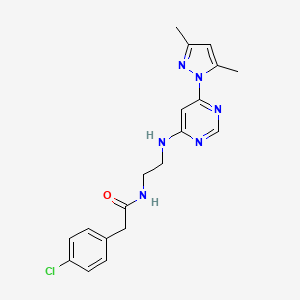
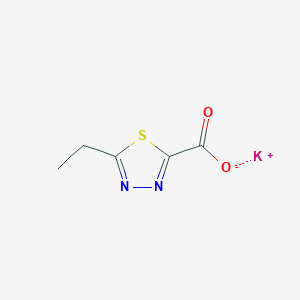
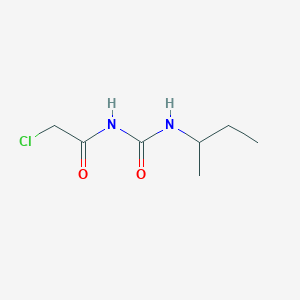

![3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2733246.png)
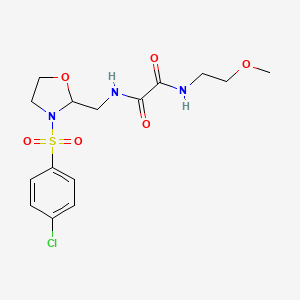
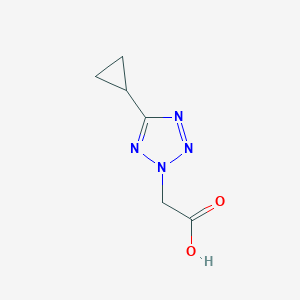
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2733251.png)

![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)